An In-depth Technical Guide to the Synthesis of 6-Amidino-2-naphthol Methanesulfonate
An In-depth Technical Guide to the Synthesis of 6-Amidino-2-naphthol Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-Amidino-2-naphthol (B1198881) Methanesulfonate (B1217627), a key intermediate in the production of the synthetic serine protease inhibitor, Nafamostat Mesylate.[1] The document details two primary synthetic pathways, offering in-depth experimental protocols and quantitative data to support researchers and professionals in the field of drug development.
Introduction
6-Amidino-2-naphthol methanesulfonate is a crucial chemical intermediate for the synthesis of Nafamostat, a drug with significant pharmacological applications, including as an anticoagulant and for the treatment of acute pancreatitis.[1][2] This guide outlines both a traditional and a more recent, improved synthesis method, providing a comparative basis for laboratory and industrial applications.
Synthetic Pathways
Two main synthetic routes for 6-Amidino-2-naphthol Methanesulfonate are prevalent in the literature. The traditional method begins with 6-bromo-2-naphthol (B32079), while a newer approach utilizes 6-hydroxy-2-naphthaldehyde (B1303687), avoiding the use of highly toxic reagents.[3][4]
Traditional Synthesis Pathway starting from 6-Bromo-2-naphthol
The earliest synthesis of Nafamostat Mesylate intermediates involved the use of 6-bromo-2-naphthol as a starting material.[4] This pathway involves a cyanation reaction with copper cyanide to produce 6-cyano-2-naphthol (B14798).[3][4] Subsequent steps, including a Pinner reaction and ammonolysis, lead to the formation of 6-amidino-2-naphthol, which is then converted to its methanesulfonate salt.[3][4]
Modern Synthesis Pathway starting from 6-Hydroxy-2-naphthaldehyde
A newer, safer, and more environmentally friendly method has been developed, which avoids the use of toxic copper cyanide.[3][4] This process begins with 6-hydroxy-2-naphthaldehyde and proceeds through the formation of 6-cyano-2-naphthol via a reaction with hydroxylamine (B1172632) hydrochloride in dimethyl sulfoxide.[3][4] This is followed by an improved Pinner reaction and subsequent ammonolysis to yield the desired product.[3][4]
Experimental Protocols
The following are detailed experimental protocols for the modern synthesis pathway of 6-Amidino-2-naphthol Methanesulfonate.
Step 1: Synthesis of 6-Cyano-2-naphthol
This procedure outlines the conversion of 6-hydroxy-2-naphthaldehyde to 6-cyano-2-naphthol.[3]
Materials:
-
6-Hydroxy-2-naphthaldehyde
-
Hydroxylamine Hydrochloride
-
Dimethyl Sulfoxide (DMSO)
-
Water
Procedure:
-
In a 5000 mL three-necked flask, add 350 g (2.0 mol) of 6-hydroxy-2-naphthaldehyde, 278 g (4.0 mol) of hydroxylamine hydrochloride, and 3500 mL of dimethyl sulfoxide.[3]
-
Stir the mixture and heat to 100°C, maintaining the temperature for 1 hour.[3]
-
After the reaction, cool the mixture to room temperature.[3]
-
Pour the reaction liquid into a large amount of water while stirring to precipitate a solid.[3]
-
Collect the precipitate by filtration and wash the filter cake with water to obtain a wet crude product.[3]
-
Recrystallize the crude product from an ethanol/water solution to yield 237 g of an off-white refined product.[3]
Step 2: Synthesis of 6-Amidino-2-naphthol
This step involves the conversion of 6-cyano-2-naphthol to 6-amidino-2-naphthol via a Pinner reaction followed by ammonolysis.[3]
Materials:
-
6-Cyano-2-naphthol
-
Anhydrous Methanol (B129727) or Absolute Ethanol
-
Acetyl Chloride
-
Isopropyl Ether or Methyl tert-butyl Ether
-
Dry Ammonia (B1221849) Gas
Procedure:
-
In a three-necked flask, add 740 mL of anhydrous methanol and cool to 0-5°C with stirring.[3]
-
Slowly add 430 mL of acetyl chloride dropwise while maintaining the temperature between 0-5°C.[3][4]
-
After the addition is complete, continue the reaction for a period at 0-5°C.[3][4]
-
Add 85 g (0.5 mol) of 6-cyano-2-naphthol and allow the reaction to proceed at 10°C for 10 hours.[3]
-
Add isopropyl ether and stir for 1 hour to facilitate precipitation, then filter the mixture.[3]
-
Wash the filter cake with isopropyl ether and air dry.[3]
-
Mix the dried solid with methanol, heat to 50°C, and pass dry ammonia gas through the mixture for 3 hours.[3][4]
-
Evaporate the solvent under reduced pressure to obtain a yellow solid.[3][4]
Step 3: Synthesis of 6-Amidino-2-naphthol Methanesulfonate
The final step is the conversion of 6-amidino-2-naphthol to its methanesulfonate salt.[3]
Materials:
-
6-Amidino-2-naphthol (yellow solid from Step 2)
-
Saturated Sodium Bicarbonate Solution
-
Methanol
-
Methanesulfonic Acid
-
Methyl tert-butyl Ether
-
Ethanol
Procedure:
-
Mix the yellow solid from the previous step with a saturated sodium bicarbonate solution and stir for a period.[3]
-
Filter the mixture and wash with water until the filtrate is neutral.[3]
-
Suspend the wet product in methanol and add methanesulfonic acid dropwise until the solid dissolves.[3]
-
Add methyl tert-butyl ether to precipitate the solid product.[3]
-
Filter the solid, wash with methyl tert-butyl ether, and recrystallize from ethanol to obtain the final product.[3]
Quantitative Data Summary
The following table summarizes the quantitative data associated with the modern synthesis pathway.
| Step | Starting Material | Molar Quantity | Reagents | Reaction Conditions | Product | Yield | Melting Point |
| 1 | 6-Hydroxy-2-naphthaldehyde | 2.0 mol (350 g) | Hydroxylamine Hydrochloride (4.0 mol, 278 g), DMSO (3500 mL) | 100°C, 1 hour | 6-Cyano-2-naphthol | 70% (237 g) | Not specified |
| 2 & 3 | 6-Cyano-2-naphthol | 0.5 mol (85 g) | Anhydrous Methanol (740 mL), Acetyl Chloride (5.0 mol, 430 mL), Dry Ammonia Gas, Methanesulfonic Acid | 0-10°C (Pinner), 50°C (Ammonolysis) | 6-Amidino-2-naphthol Methanesulfonate | 53% (75 g) | 227-230°C[3] |
Visualized Synthesis Workflow
The following diagrams illustrate the logical flow of the modern synthesis pathway for 6-Amidino-2-naphthol Methanesulfonate.
Caption: Workflow for the synthesis of 6-Cyano-2-naphthol.
Caption: Workflow for the synthesis of the final product.

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